molecular formula C14H17NO2 B1226776 3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine

3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine

Cat. No. B1226776
M. Wt: 231.29 g/mol
InChI Key: AZSMKIIOFLZAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-1-(4-methoxyphenyl)-1-propanamine is a member of methoxybenzenes.

Scientific Research Applications

Antibacterial Activity

3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, a compound related to 3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine, has demonstrated antibacterial properties. Through a process involving condensation with aromatic aldehydes and ketones and subsequent reduction, it was found to possess high antibacterial activity in its oxalate and hydrochloride forms (Arutyunyan et al., 2017).

Analytical and Forensic Chemistry

In the field of analytical and forensic chemistry, derivatives of this compound have been studied for their presence in illicit substances. These studies include the synthesis and identification of contaminants in drugs, highlighting the compound's relevance in forensic science (Błachut et al., 2002).

Liquid Chromatography and Mass Spectrometry

This compound's analogs have been analyzed using liquid chromatography and mass spectrometry, particularly in distinguishing them from other closely related substances. Such analyses are crucial in understanding the compound's structure and properties (Deruiter et al., 1990).

Potential in Sensing Applications

A study on 3-hydroxychromones, which could include derivatives of this compound, suggested their application as molecular sensors. These compounds respond to solvent changes, and their properties can be modulated by different factors, including substituent modifications (Klymchenko et al., 2003).

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-(furan-2-yl)-1-(4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C14H17NO2/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-7,10,14H,8-9,15H2,1H3

InChI Key

AZSMKIIOFLZAOU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CCC2=CC=CO2)N

Canonical SMILES

COC1=CC=C(C=C1)C(CCC2=CC=CO2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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